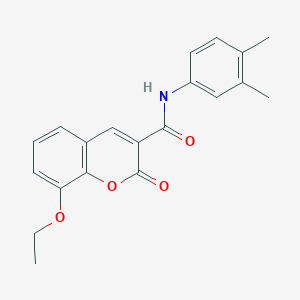

![molecular formula C22H22N4O4S B6480011 2-[4-(morpholine-4-sulfonyl)phenyl]-5-[(2-phenylethyl)amino]-1,3-oxazole-4-carbonitrile CAS No. 941267-59-0](/img/structure/B6480011.png)

2-[4-(morpholine-4-sulfonyl)phenyl]-5-[(2-phenylethyl)amino]-1,3-oxazole-4-carbonitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the oxazole ring, a five-membered ring containing two heteroatoms (an oxygen and a nitrogen), would likely be a key feature of the molecule’s structure .Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. For example, the nitrile group could undergo reactions such as hydrolysis or reduction, while the oxazole ring might participate in reactions with electrophiles or nucleophiles .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be influenced by its molecular structure and the nature of its functional groups .Aplicaciones Científicas De Investigación

Anticancer Properties

The oxazole ring in the compound suggests potential antitumor activity. Researchers have investigated its effects on cancer cell lines, particularly in inhibiting cell proliferation and inducing apoptosis. Further studies are needed to elucidate its precise mechanism of action and evaluate its efficacy against specific cancer types .

Caspase Inhibition

The morpholine-4-sulfonyl moiety may play a role in caspase inhibition. Caspases are crucial enzymes involved in apoptosis (programmed cell death). This compound’s ability to modulate caspase activity could have implications for cancer therapy and other diseases characterized by dysregulated apoptosis .

Anti-Inflammatory Activity

Oxazoles often exhibit anti-inflammatory properties. Researchers have explored the compound’s effects on inflammatory pathways, including cytokine production and NF-κB signaling. Its potential as an anti-inflammatory agent warrants further investigation .

Neuroprotective Effects

Given the phenylethylamine moiety, this compound might have neuroprotective properties. It could potentially mitigate oxidative stress, reduce neuroinflammation, and enhance neuronal survival. Neurodegenerative diseases could benefit from such neuroprotective agents .

Boronic Acid Derivatives

The presence of a boronic acid moiety suggests applications in drug delivery and boron neutron capture therapy (BNCT). Researchers have explored boronic acids as carriers for targeted drug delivery and as agents for BNCT in cancer treatment. Stability in water remains a challenge, but modifications could enhance their utility .

Pyrrolidine Scaffold Exploration

Although not directly related to the compound, understanding its pyrrolidine scaffold is valuable. Pyrrolidine derivatives have been extensively studied in drug discovery. Their unique stereochemistry, sp³-hybridization, and non-planarity contribute to their versatility. Medicinal chemists use pyrrolidine rings to explore diverse pharmacophore space and optimize drug candidates .

Mecanismo De Acción

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

2-(4-morpholin-4-ylsulfonylphenyl)-5-(2-phenylethylamino)-1,3-oxazole-4-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N4O4S/c23-16-20-22(24-11-10-17-4-2-1-3-5-17)30-21(25-20)18-6-8-19(9-7-18)31(27,28)26-12-14-29-15-13-26/h1-9,24H,10-15H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEHCLYWKOSSRDN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C3=NC(=C(O3)NCCC4=CC=CC=C4)C#N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N4O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[4-(Morpholine-4-sulfonyl)phenyl]-5-[(2-phenylethyl)amino]-1,3-oxazole-4-carbonitrile | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[5-(4-benzylpiperidin-1-yl)-4-cyano-1,3-oxazol-2-yl]-N,N-dimethylbenzene-1-sulfonamide](/img/structure/B6479947.png)

![4-[5-(azepan-1-yl)-4-cyano-1,3-oxazol-2-yl]-N,N-dimethylbenzene-1-sulfonamide](/img/structure/B6479958.png)

![4-(4-cyano-5-{[2-(morpholin-4-yl)ethyl]amino}-1,3-oxazol-2-yl)-N,N-diethylbenzene-1-sulfonamide](/img/structure/B6479962.png)

![4-[4-cyano-5-(4-methylpiperazin-1-yl)-1,3-oxazol-2-yl]-N,N-diethylbenzene-1-sulfonamide](/img/structure/B6479966.png)

![5-(methylamino)-2-[4-(piperidine-1-sulfonyl)phenyl]-1,3-oxazole-4-carbonitrile](/img/structure/B6479973.png)

![5-{[(furan-2-yl)methyl]amino}-2-[4-(piperidine-1-sulfonyl)phenyl]-1,3-oxazole-4-carbonitrile](/img/structure/B6479984.png)

![5-(4-methylpiperazin-1-yl)-2-[4-(piperidine-1-sulfonyl)phenyl]-1,3-oxazole-4-carbonitrile](/img/structure/B6479991.png)

![2-[4-(piperidine-1-sulfonyl)phenyl]-5-[(prop-2-en-1-yl)amino]-1,3-oxazole-4-carbonitrile](/img/structure/B6479999.png)

![5-(butylamino)-2-[4-(morpholine-4-sulfonyl)phenyl]-1,3-oxazole-4-carbonitrile](/img/structure/B6480003.png)

![5-(4-benzylpiperidin-1-yl)-2-[4-(pyrrolidine-1-sulfonyl)phenyl]-1,3-oxazole-4-carbonitrile](/img/structure/B6480027.png)

![5-{[3-(morpholin-4-yl)propyl]amino}-2-[4-(pyrrolidine-1-sulfonyl)phenyl]-1,3-oxazole-4-carbonitrile](/img/structure/B6480036.png)

![5-[(3-methoxypropyl)amino]-2-[4-(pyrrolidine-1-sulfonyl)phenyl]-1,3-oxazole-4-carbonitrile](/img/structure/B6480038.png)